molecular formula C19H15F3N4OS2 B2981582 3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-88-8

3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2981582
CAS No.: 847400-88-8
M. Wt: 436.47
InChI Key: DHHXNBZWPSYDEU-UHFFFAOYSA-N
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Description

The compound 3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a hybrid heterocyclic molecule comprising a 1,2,4-triazole core fused with a benzo[d]thiazol-2(3H)-one moiety. Key structural features include:

  • 1,2,4-Triazole ring: Substituted at position 4 with a methyl group and at position 5 with a benzylthio group bearing a trifluoromethyl (-CF₃) substituent.
  • Benzo[d]thiazol-2(3H)-one: Linked to the triazole via a methylene (-CH₂-) bridge.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazolone moiety may contribute to hydrogen bonding or π-π stacking interactions, making it relevant for pharmaceutical applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-[[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4OS2/c1-25-16(10-26-14-7-2-3-8-15(14)29-18(26)27)23-24-17(25)28-11-12-5-4-6-13(9-12)19(20,21)22/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHXNBZWPSYDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related molecules from the literature:

Table 1: Key Comparisons of Structural Analogues
Compound Name/Structure Core Structure Key Substituents/Modifications Synthesis Method Potential Biological Activity
Target Compound 1,2,4-Triazole + Thiazolone 4-methyl, 5-(3-(CF₃)benzylthio), methylene linkage Likely InCl₃-catalyzed alkylation Anticancer, antimicrobial (inferred)
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 1,2,4-Triazole Trimethoxyphenyl, methylthio InCl₃-catalyzed alkylation Anticancer (methoxy groups enhance activity)
3’-Substituted-2-aryl-5-methyl-5’-thioxo-bi-1,2,4-triazol-3-ones Bi-1,2,4-triazole Thioxo, aryl substituents Condensation reactions Antinociceptive, antiviral
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methylpyrazol-5-one Pyrazolone + thiazole Benzo[d]thiazol-2-yl, allyl group Unspecified (similar to Chakib et al.) Analgesic, anti-inflammatory
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-thione Methoxybenzyl, methoxyphenyl Alkylation with halides Antimicrobial, enzyme inhibition
4-(2,3-Dihydrodioxin-6-yl)-3-(5-nitrothiazolylthio)-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazole + thiazole Nitrothiazolylthio, dihydrodioxin Unspecified (commercial synthesis) High reactivity (nitro group)

Key Differences and Implications

Nitrothiazolylthio in introduces strong electron-withdrawing effects, increasing reactivity but possibly reducing metabolic stability versus the CF₃ group.

Core Heterocycles :

  • Bi-triazole derivatives exhibit dimeric structures with thioxo groups, enabling metal chelation—unlike the target’s thiazolone, which may favor hydrogen bonding.
  • Pyrazolone analogs prioritize analgesic activity due to their pyrazole backbone, whereas the target’s triazole-thiazolone hybrid could target kinases or proteases.

Synthetic Routes :

  • The target compound’s synthesis likely parallels , using InCl₃ to catalyze thiol alkylation. This contrasts with bi-triazoles , which require condensation steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the 1,2,4-triazole core by reacting substituted thiosemicarbazides under cyclization conditions (e.g., refluxing in ethanol with phenylisothiocyanate) . Next, introduce the trifluoromethylbenzylthio group via nucleophilic substitution using 3-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Finally, conjugate the benzo[d]thiazol-2(3H)-one moiety through alkylation or Mitsunobu reactions. Microwave-assisted synthesis (165°C, 12.2 bar, 45 min) improves yield and reduces reaction time compared to conventional heating .

Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) validate the structure of this compound?

  • Methodology :

  • ¹H NMR : Key signals include the singlet for the triazole methyl group (~δ 3.8 ppm), aromatic protons from the benzothiazolone (δ 7.2–8.1 ppm), and the trifluoromethyl group’s absence of splitting .
  • ¹³C NMR : Confirm the trifluoromethyl carbon at ~δ 125 ppm (q, J = 270 Hz) and the benzothiazolone carbonyl at ~δ 170 ppm .
  • HRMS : Use electrospray ionization (ESI) to verify the molecular ion [M+H]⁺ with an error margin < 2 ppm .

Q. What solvent systems and catalytic conditions enhance the yield of the thioether linkage in this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF or PEG-400) with heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) improve thioether bond formation between the triazole and benzylthiol groups. Reaction temperatures of 70–80°C for 1–2 hours achieve >80% conversion .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?

  • Methodology :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability due to the CF₃ group .
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of CF₃-containing vs. non-fluorinated analogs to target proteins (e.g., bacterial enzymes or cancer-related kinases) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antitumor efficacy)?

  • Methodology :

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for bacteria) to identify selective activity thresholds .
  • Metabolic Stability Tests : Use liver microsomes to determine if rapid degradation in certain assays explains inconsistent results .

Q. How can tautomeric equilibria (e.g., thione-thiol forms) affect the compound’s reactivity and bioactivity?

  • Methodology :

  • Computational Analysis : Calculate tautomer stability using DFT (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Spectroscopic Monitoring : Track thione-to-thiol transitions via UV-Vis (λ ~270 nm shifts) in buffered solutions .

Q. What are the synthetic challenges in scaling up this compound while maintaining regioselectivity?

  • Methodology :

  • Flow Chemistry : Optimize continuous-flow systems to control exothermic reactions (e.g., triazole cyclization) and avoid side products .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during benzothiazolone conjugation .

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